molecular formula C20H33BO4 B13368536 2-(2,4-Dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,4-Dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13368536
M. Wt: 348.3 g/mol
InChI Key: ONWAUUFFKCBENL-UHFFFAOYSA-N
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Description

2-(2,4-Dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dibutoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2,4-Dibutoxyphenylboronic acid+PinacolThis compound+Water\text{2,4-Dibutoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2,4-Dibutoxyphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: Water or aqueous acidic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

    Oxidation: Corresponding phenol.

    Hydrolysis: Corresponding boronic acid and pinacol.

Scientific Research Applications

2-(2,4-Dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

    Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or substituted alkene product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibutoxyphenylboronic acid
  • 2,4-Difluorophenylboronic acid
  • 2,3,4-Trimethoxyphenylboronic acid

Uniqueness

2-(2,4-Dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the dibutoxy groups enhances its solubility and reactivity compared to other boronic esters.

This compound’s versatility and efficiency in forming carbon-carbon bonds make it a valuable tool in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C20H33BO4

Molecular Weight

348.3 g/mol

IUPAC Name

2-(2,4-dibutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H33BO4/c1-7-9-13-22-16-11-12-17(18(15-16)23-14-10-8-2)21-24-19(3,4)20(5,6)25-21/h11-12,15H,7-10,13-14H2,1-6H3

InChI Key

ONWAUUFFKCBENL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)OCCCC

Origin of Product

United States

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